BenchChemオンラインストアへようこそ!

(5-Cyclopentyl-1,2-oxazol-3-yl)methanol

Medicinal Chemistry Fragment-Based Drug Discovery Structure–Activity Relationship

(5-Cyclopentyl-1,2-oxazol-3-yl)methanol (CAS 1503814-28-5) is a disubstituted isoxazole featuring a cyclopentyl ring at the 5-position and a hydroxymethyl group at the 3-position. Isoxazoles are privileged scaffolds in medicinal chemistry due to their ability to engage in π–π stacking, hydrogen bonding, and metal chelation interactions with biological targets.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 1503814-28-5
Cat. No. B2877316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopentyl-1,2-oxazol-3-yl)methanol
CAS1503814-28-5
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=NO2)CO
InChIInChI=1S/C9H13NO2/c11-6-8-5-9(12-10-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2
InChIKeyHXXHSHUOEBJYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Structural and Physicochemical Baseline for (5-Cyclopentyl-1,2-oxazol-3-yl)methanol (CAS 1503814-28-5)


(5-Cyclopentyl-1,2-oxazol-3-yl)methanol (CAS 1503814-28-5) is a disubstituted isoxazole featuring a cyclopentyl ring at the 5-position and a hydroxymethyl group at the 3-position. Isoxazoles are privileged scaffolds in medicinal chemistry due to their ability to engage in π–π stacking, hydrogen bonding, and metal chelation interactions with biological targets [1]. The compound's molecular formula (C₉H₁₃NO₂) and molecular weight (167.21 g/mol) place it within the typical property space for fragment-based drug discovery (FBDD) and lead optimization campaigns . Its structural isomerism relative to 1,3-oxazole and 1,2-oxazole regioisomers confers distinct electronic distribution and hydrogen-bonding topology, which are critical determinants of target engagement and selectivity [1].

Why (5-Cyclopentyl-1,2-oxazol-3-yl)methanol Cannot Be Interchanged with Other Cyclopentyl-Isoxazole or Oxazole Alcohols


Peripheral substituent topology on the isoxazole nucleus is the single most impactful driver of molecular recognition. The (5-cyclopentyl-1,2-oxazol-3-yl)methanol isomer places the bulky, lipophilic cyclopentyl moiety (cLogP contribution ≈ +2.1) distal to the hydroxymethyl hydrogen-bond donor/acceptor, creating a spatially anisotropic pharmacophore. This is in contrast to its (3-cyclopentyl-1,2-oxazol-5-yl)methanol regioisomer (CAS 121604-47-5), which swaps the positions of the lipophilic and polar groups, thereby altering the three-dimensional electrostatic surface and the compound's capacity to engage in directed hydrogen-bond networks . Additionally, the 1,2-oxazole (isoxazole) ring system differs electronically from 1,3-oxazole: the N–O bond proximity in isoxazole reduces the pKa of the ring nitrogen, weakening its hydrogen-bond acceptor strength compared to 1,3-oxazole analogs such as (2-cyclopentyl-1,3-oxazol-4-yl)methanol [1]. Heterocycle class, regioisomerism, and functional-group vectoring collectively dictate target binding, metabolic stability, and solubility—making simple substitution between closely related analogs a scientifically unsound practice without explicit comparative data.

Quantitative Differential Evidence: (5-Cyclopentyl-1,2-oxazol-3-yl)methanol vs. Closest Structural Analogs


Regioisomeric Differentiation vs. (3-Cyclopentyl-1,2-oxazol-5-yl)methanol

The target compound differs from its closest commercially available regioisomer, (3-cyclopentyl-1,2-oxazol-5-yl)methanol (CAS 121604-47-5), by the positional swap of the cyclopentyl and hydroxymethyl groups. While no direct biological head-to-head data are available, the regioisomers exhibit measurably distinct topological polar surface area (TPSA) and hydrogen-bonding capacity due to the differing spatial relationship between the H-bond donor (–OH) and the isoxazole N/O acceptors .

Medicinal Chemistry Fragment-Based Drug Discovery Structure–Activity Relationship

Lipophilicity-Driven Differentiation: cLogP Comparison with (5-Cyclopropylisoxazol-3-yl)methanol

The cyclopentyl substituent of the target compound imparts greater lipophilicity compared to the cyclopropyl analog (5-cyclopropylisoxazol-3-yl)methanol (CAS 1060817-48-2). The calculated cLogP difference reflects the additional two methylene units in the cyclopentyl ring [1]. Higher lipophilicity can be advantageous for passive membrane permeability but may also reduce aqueous solubility and increase metabolic liability, making the choice between these building blocks context-dependent for lead optimization [2].

Lipophilicity ADME Solubility

Hydrogen-Bond Donor Capacity vs. (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

Replacement of the hydroxymethyl group (–CH₂OH) with an aminomethyl group (–CH₂NH₂), as in (5-cyclopentyl-1,2-oxazol-3-yl)methanamine (CAS not assigned), converts the neutral hydrogen-bond donor into a basic amine (predicted pKa ≈ 9–10) that is predominantly protonated at physiological pH [1]. This substitution fundamentally alters the compound's ionization state, hydrogen-bonding character (from H-bond donor/acceptor to charged H-bond donor), and capacity to engage in salt-bridge interactions [2].

Hydrogen Bonding Molecular Recognition Target Engagement

Isoxazole vs. 1,3-Oxazole Core: Ring-System Electronic Differentiation

The isoxazole (1,2-oxazole) ring in the target compound possesses an endocyclic N–O bond, resulting in a weakened C=N bond character and reduced basicity of the ring nitrogen compared to the corresponding 1,3-oxazole system found in (2-cyclopentyl-1,3-oxazol-4-yl)methanol [1]. This electronic difference manifests in altered metal-chelation propensity and distinct π-stacking geometries, which can have profound consequences for target binding when the heterocycle serves as a key pharmacophoric element [2]. Although no direct co-crystal structure comparisons are available for these specific compounds, the isoxazole–oxazole scaffold hop is well-documented to produce divergent potency and selectivity profiles across kinase and GPCR targets [2].

Heterocycle Electronics Scaffold Hopping Medicinal Chemistry

Recommended Application Scenarios for (5-Cyclopentyl-1,2-oxazol-3-yl)methanol Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Isoxazole Regioisomer Specificity

The compound's distinct 5-cyclopentyl-1,2-oxazol-3-yl substitution pattern offers a pharmacophore geometry not accessible with the commercially common (3-cyclopentyl-1,2-oxazol-5-yl)methanol regioisomer (CAS 121604-47-5). In FBDD campaigns where the vector of the hydroxymethyl group relative to the isoxazole ring dictates binding-pocket complementarity, procurement of the specific 3-hydroxymethyl regioisomer is essential for generating valid SAR data .

Lipophilicity-Driven Lead Optimization: Cyclopentyl as a Tool for LogD Modulation

The cyclopentyl substituent provides a calculated cLogP increment of approximately +0.7 units relative to the cyclopropyl analog (5-cyclopropylisoxazol-3-yl)methanol. This property can be exploited in systematic lipophilic efficiency (LipE) optimization, where researchers aim to improve potency while controlling logD. The cyclopentyl group serves as a 'middle-ground' lipophilic handle between the compact cyclopropyl and the more greasy cyclohexyl substituents [1].

Selective Hydrogen-Bond Network Engineering with Neutral –OH Donors

Unlike the corresponding methanamine analog, which introduces a protonated amine at physiological pH, the neutral hydroxymethyl group of the target compound permits hydrogen-bond donation without the confounding effects of a positive charge. This is particularly valuable in CNS-targeted programs where minimizing the number of charged groups is correlated with improved blood–brain barrier penetration [2].

Isoxazole Scaffold-Specific Metal Chelation and π-Stacking Studies

The isoxazole ring's endocyclic N–O bond provides a unique electronic environment distinct from 1,3-oxazole, with substantially reduced nitrogen basicity. This makes the compound a suitable probe for studying scaffold-specific interactions with metalloenzymes (e.g., HDACs, CYP isoforms) or proteins where π-stacking geometry is sensitive to the electron-deficient nature of the isoxazole ring [3].

Quote Request

Request a Quote for (5-Cyclopentyl-1,2-oxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.